molecular formula C14H17ClFN3O B2701473 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride CAS No. 2058529-82-9

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

Cat. No.: B2701473
CAS No.: 2058529-82-9
M. Wt: 297.76
InChI Key: DNMPRZRFGIFWBB-UHFFFAOYSA-N
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Description

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a small-molecule compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring enhances electronic effects, influencing solubility, metabolic stability, and receptor-binding interactions .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c15-12-3-1-2-11(9-12)14-17-13(19-18-14)8-10-4-6-16-7-5-10;/h1-3,9-10,16H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMPRZRFGIFWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Fluorophenyl vs. 3-Fluorophenyl Substitution

The compound 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride (CAS: 1239771-50-6, Molecular Weight: 297.76) differs only in the fluorine position (para vs. meta). Key distinctions include:

  • Lipophilicity : Meta-substitution may slightly increase lipophilicity (logP) compared to para-substitution, affecting membrane permeability.
  • Synthetic Accessibility : Para-substituted aryl precursors are often more commercially available, but meta-substituted derivatives may offer unique pharmacophoric properties.

Substituent Variations on the Oxadiazole Ring

a. 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride (CAS: 2031268-84-3, Molecular Weight: 301.81)
  • Structural Difference : Replaces the 3-fluorophenyl group with a 1-methoxycyclopentyl ring.
  • Impact: Increased steric bulk and rotational freedom due to the cyclopentyl group. Higher molecular weight (301.81 vs. 297.76) and altered solubility profile.
b. 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
  • Structural Difference : Cyclobutyl substituent instead of fluorophenyl.
c. 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS: 1803602-20-1)
  • Structural Difference : Bromine at the ortho position of the phenyl ring.
  • Impact: Increased molecular weight (due to bromine’s atomic mass) and polarizability.

Functional Group Variations on Piperidine

a. Paroxetine Hydrochloride Derivatives (e.g., USP Related Compounds)
  • Structural Difference : Piperidine substituted with benzodioxol and fluorophenyl groups.
  • Impact :
    • Benzodioxol enhances metabolic stability but increases molecular complexity.
    • Fluorophenyl substitution aligns with the target compound’s design, emphasizing fluorine’s role in optimizing pharmacokinetics.

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications
4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride C₁₄H₁₇ClFN₃O 297.76 3-Fluorophenyl Potential CNS or antimicrobial agents
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride C₁₄H₁₇ClFN₃O 297.76 4-Fluorophenyl Positional isomer with distinct electronic effects
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride C₁₄H₂₄ClN₃O₂ 301.81 1-Methoxycyclopentyl Enhanced steric bulk and H-bond capacity
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₃H₁₄BrClN₃O 346.63 2-Bromophenyl High polarizability, steric hindrance

Research Findings and Implications

  • Biological Activity : Fluorophenyl-substituted oxadiazoles (e.g., ) are frequently explored as TRPV1/TRPA1 antagonists or antimicrobials. The 3-fluorophenyl variant may offer improved metabolic stability over chlorophenyl analogs .
  • Synthetic Challenges : Meta-substituted aryl groups (e.g., 3-fluorophenyl) require specialized precursors, increasing synthesis complexity compared to para-substituted derivatives .
  • Structural Optimization : Cyclic substituents (e.g., cyclobutyl, methoxycyclopentyl) balance lipophilicity and rigidity, making them valuable in agrochemical and CNS drug design .

Biological Activity

The compound 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a derivative of oxadiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in drug discovery and therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C21H20FN3O. The compound features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which contributes to its biological properties. The presence of the fluorophenyl group enhances the lipophilicity and potentially the bioactivity of the compound.

Research indicates that oxadiazole derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have been shown to inhibit certain enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains and protozoan parasites.

Biological Activity Overview

Recent studies have evaluated the biological activity of oxadiazole derivatives, including this compound. Key findings include:

Anticancer Activity

In vitro studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity : The IC50 values for various cancer cell lines (e.g., MCF-7 and A549) range from 0.12 to 2.78 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Reference Compound
MCF-70.15Doxorubicin
A5490.25Doxorubicin
A3750.30Tamoxifen

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes associated with cancer metabolism:

  • Histone Deacetylase (HDAC) Inhibition : Selected derivatives showed HDAC inhibitory activity with IC50 values as low as 8.2 nM, comparable to established HDAC inhibitors like SAHA .

Antimicrobial Properties

Emerging data suggest that oxadiazole derivatives may possess antimicrobial properties:

  • In studies against various bacterial strains, some compounds exhibited minimum inhibitory concentrations (MICs) in the range of 8 to 16 µg/mL .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study published in MDPI evaluated a series of oxadiazole derivatives and found that those with fluorinated phenyl groups had enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to increased p53 expression and caspase activation leading to apoptosis .
  • HDAC Inhibition Study : Another research focused on the structure-activity relationship (SAR) of oxadiazoles indicated that modifications at the aromatic ring significantly influenced HDAC inhibitory potency. The most potent compounds were capable of inhibiting HDAC activity up to 90% at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using intermediates such as 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives and piperidine scaffolds. For example, analogous syntheses involve acid-catalyzed cyclization of amidoximes or coupling of oxadiazole precursors with piperidine derivatives under mild basic conditions (e.g., N-ethyl-N,N-diisopropylamine in dichloromethane) . Optimize yields by controlling stoichiometry, reaction time (typically 12–24 hours), and purification via recrystallization or column chromatography.

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodology : Use 1H/13C NMR to confirm the oxadiazole ring (δ ~8.5–9.0 ppm for aromatic protons) and piperidine backbone (δ ~2.5–3.5 ppm for methylene groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C14H15ClFN3O: 312.09). Melting point analysis (e.g., 166–235°C for related oxadiazole-piperidine hydrochlorides) ensures purity .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodology : Follow GHS guidelines for unclassified but potentially hazardous substances. Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. In case of skin contact, rinse immediately with water; for spills, neutralize with inert absorbents and dispose per local regulations .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D structure?

  • Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include bond angles (e.g., C-N-O in oxadiazole ~120°) and torsion angles to confirm the spatial arrangement of the 3-fluorophenyl group. Compare with analogous structures (e.g., 3-(4-fluorophenyl)-oxadiazole derivatives) to validate crystallographic models .

Q. What computational strategies (e.g., molecular docking, MD simulations) predict the compound’s biological targets?

  • Methodology : Perform docking studies using AutoDock Vina or Schrödinger Suite to assess interactions with receptors like 5-HT1D (serotonin receptor). Focus on the oxadiazole moiety’s electron-deficient nature and fluorine’s hydrophobic effects. Validate with MD simulations (e.g., GROMACS) to analyze stability in binding pockets over 50–100 ns trajectories .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence pharmacological activity?

  • Methodology : Synthesize analogs (e.g., replacing 3-fluorophenyl with cyclopropyl or pyridinyl groups) and compare bioactivity. For instance, cyclopropyl-substituted oxadiazoles show enhanced metabolic stability, while pyridinyl groups improve solubility. Use SAR studies to correlate substituent electronegativity with receptor affinity (e.g., EC50 values via radioligand binding assays) .

Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?

  • Methodology : Cross-validate data using complementary techniques. For example, if NMR suggests axial chirality conflicting with X-ray data, re-examine crystallization conditions (e.g., solvent polarity) or employ dynamic NMR to probe conformational flexibility. Reference databases (e.g., Cambridge Structural Database) for analogous piperidine-oxadiazole structures .

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